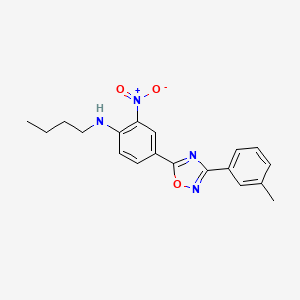
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide, also known as QM385, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QM385 belongs to the class of sulfonamide derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide are diverse and depend on the specific disease being studied. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In infectious disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit the growth of various pathogens by disrupting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide. One area of research is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of new therapeutic uses for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide, such as in the treatment of autoimmune diseases and neurodegenerative disorders. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide is an important area of research that could lead to the development of new drugs with similar activities.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the reaction of 2-hydroxy-6-methoxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound, which is then reacted with N-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide, is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been studied for its potential use in treating infectious diseases such as tuberculosis and malaria.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-4-6-16(7-5-13)21(26(3,23)24)12-15-10-14-11-17(25-2)8-9-18(14)20-19(15)22/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZODAQANYEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

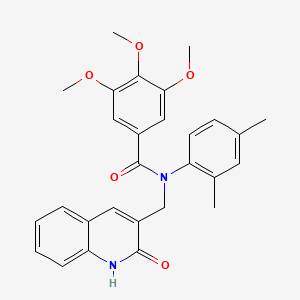
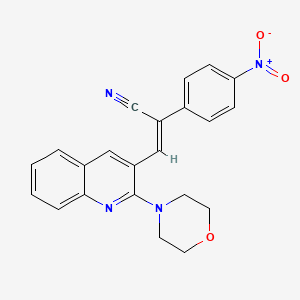
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
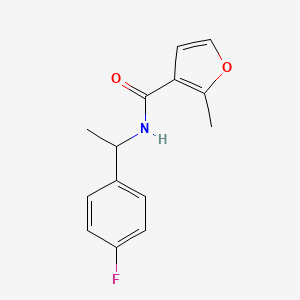
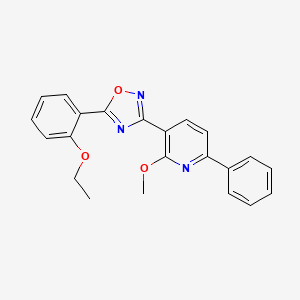
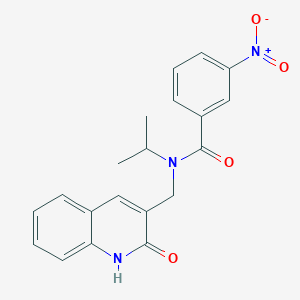
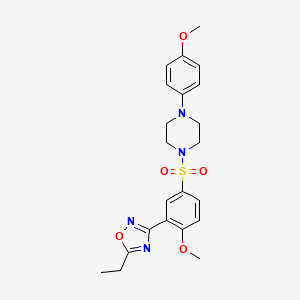



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)

